3,4-Dihydropyrido[3,2-d]pyrimidin-2(1H)-one
Description
3,4-Dihydropyrido[3,2-d]pyrimidin-2(1H)-one is a bicyclic heterocyclic compound featuring fused pyridine and pyrimidinone rings. This scaffold is synthesized via the Biginelli reaction or oxidative aromatization of dihydropyrimidinones (DHPMs) . Its derivatives have gained attention in medicinal chemistry due to their versatility in targeting enzymes like ENPP1 (ectonucleotide pyrophosphatase/phosphodiesterase-1) and Lck kinase, with applications in cancer immunotherapy and T-cell signaling modulation . Key structural attributes include:
Properties
Molecular Formula |
C7H7N3O |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
3,4-dihydro-1H-pyrido[3,2-d]pyrimidin-2-one |
InChI |
InChI=1S/C7H7N3O/c11-7-9-4-6-5(10-7)2-1-3-8-6/h1-3H,4H2,(H2,9,10,11) |
InChI Key |
FZNPXWZSPCTHIV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC=N2)NC(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Key Parameters:
- Catalysts: Copper bromide (CuBr₂), copper nitrate, or zinc bromide have been used to enhance yields and reduce reaction times.
- Solvents: Ethanol is commonly employed; solvent-free conditions are also explored for eco-friendly synthesis.
- Reaction Conditions:
Observations:
- Yield efficiency can reach up to 95% under optimized conditions.
- Modifications in the urea component or β-diketone structure can lead to diverse derivatives with enhanced biological activity.
Nano-Catalyst Assisted Synthesis
Recent advancements have introduced nano-catalysts such as SBA-Pr-SO₃H (sulfonic acid-functionalized silica nanoparticles) for the synthesis of dihydropyrido[2,3-d]pyrimidine derivatives.
Procedure:
- A mixture of aromatic aldehydes, β-dicarbonyl compounds, and 6-amino-1,3-dimethyl uracil is refluxed in acetonitrile (CH₃CN) with SBA-Pr-SO₃H catalyst.
- The reaction is monitored via TLC (Thin Layer Chromatography).
- Post-reaction, the catalyst is removed by filtration, and the product is purified using ethanol.
Advantages:
- High yields (~85–92%) across multiple runs.
- Reusability of the catalyst reduces costs and environmental impact.
Alternative Synthetic Pathways
Other methods involve modifications of conventional components or post-modification of Biginelli products:
Modified Components:
- Substitution of keto esters with enolizable carbonylic compounds such as acetylacetone.
- Use of guanidine instead of urea for obtaining amino-substituted derivatives.
Post-Modifications:
- Functionalization at specific positions on the pyrido-pyrimidine scaffold enhances pharmacological properties like anticancer or antimicrobial activities.
General Mechanism
The synthesis typically proceeds through intermediate formation followed by cyclization:
- Condensation: Aldehyde reacts with β-dicarbonyl compound to form an intermediate via Knoevenagel condensation.
- Addition: Amino groups from urea or thiourea add to the intermediate.
- Cyclization: The intermediate undergoes cyclization to yield the final heterocyclic compound.
Data Table: Comparative Analysis of Methods
| Method | Catalyst | Solvent | Yield (%) | Reaction Time | Advantages |
|---|---|---|---|---|---|
| Biginelli Reaction | CuBr₂/ZnBr₂ | Ethanol | Up to 95 | ~4 hours | High yield, short reaction time |
| Nano-Catalyst Assisted | SBA-Pr-SO₃H | Acetonitrile | 85–92 | ~40–45 minutes | Reusable catalyst |
| Modified Components | None | Varies | Varies | Varies | Broader substrate compatibility |
| Post-Modifications | None | Varies | Varies | Varies | Enhanced biological activity |
Chemical Reactions Analysis
Chemical Reactions
3,4-Dihydropyrido[3,2-d]pyrimidin-2(1H)-one can undergo various chemical transformations due to its functional groups:
-
Nucleophilic Substitution : The amino group present in the compound is reactive and can participate in nucleophilic substitution reactions with electrophiles.
-
Cyclization Reactions : The compound can undergo further cyclization to form more complex heterocycles, enhancing its pharmacological properties.
-
Functional Group Modifications : Research indicates that modifications at various positions on the pyrido-pyrimidine scaffold can significantly enhance biological activity against cancer cell lines and microbial strains .
Table 2: Potential Chemical Reactions
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Reaction of amino group with electrophiles |
| Cyclization | Formation of complex heterocycles |
| Functional Group Modifications | Enhancements for biological activity |
Biological Activities
Research has shown that derivatives of 3,4-dihydropyrido[3,2-d]pyrimidin-2(1H)-one exhibit promising biological activities:
-
ENPP1 Inhibition : Compounds derived from this scaffold have been identified as novel inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1), which is involved in cancer pathways. Structure-activity relationship studies have indicated that certain derivatives possess high microsomal stability and selective inhibition profiles against various enzymes .
-
Anticancer Properties : The modifications on the pyrido-pyrimidine structure have shown potential in enhancing anticancer activity by targeting specific pathways involved in tumor growth and metastasis .
Table 3: Biological Activities of Derivatives
| Activity Type | Description |
|---|---|
| ENPP1 Inhibition | Inhibitory effects on cancer pathways |
| Anticancer Properties | Targeting tumor growth mechanisms |
Scientific Research Applications
Cancer Therapy
One of the most significant applications of 3,4-dihydropyrido[3,2-d]pyrimidin-2(1H)-one derivatives is their role as inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1), a negative regulator of the Stimulator of Interferon Genes (STING) pathway. This pathway is crucial for the activation of innate immunity against tumors. Research has shown that specific derivatives exhibit potent inhibitory activities on ENPP1, which can enhance anti-cancer immune responses by promoting STING pathway activation .
Case Studies
- A study identified compounds 46 and 23 as effective ENPP1 inhibitors with high microsomal stability in human liver microsomes. These compounds did not inhibit cytochrome P450 enzymes, suggesting a favorable safety profile for further development in cancer immunotherapy .
- Another study highlighted the structure-activity relationship (SAR) leading to the identification of 16e and 10ak as promising candidates for ENPP1 inhibition, indicating their potential utility in cancer treatment strategies .
Antimicrobial and Antiviral Activities
Research indicates that derivatives of 3,4-dihydropyrido[3,2-d]pyrimidin-2(1H)-one exhibit antimicrobial properties against various pathogens. They have demonstrated effectiveness against bacterial strains and viruses, making them candidates for developing new antimicrobial agents.
Key Findings
- Pyrido[2,3-d]pyrimidines have been noted for their broad-spectrum biological activities including antiviral effects against Hepatitis C virus (HCV) and other viral infections. Their mechanism often involves inhibition of essential viral enzymes or interference with viral replication processes .
Enzyme Inhibition
The compound has shown promise as an inhibitor of several key enzymes involved in various biochemical pathways. Notably:
- Dihydrofolate Reductase Inhibitors : Compounds derived from this scaffold have been identified as potent inhibitors of dihydrofolate reductase (DHFR), an important target in treating parasitic diseases and cancers .
- Tyrosine Kinase Inhibition : Certain derivatives act as tyrosine kinase inhibitors, which are critical in regulating cell division and are often implicated in cancer progression .
Other Pharmacological Effects
Beyond anticancer and antimicrobial activities, 3,4-dihydropyrido[3,2-d]pyrimidin-2(1H)-one exhibits a variety of other pharmacological effects:
- Anti-inflammatory : Some derivatives have been reported to possess anti-inflammatory properties, contributing to pain relief and reduction of inflammation in various conditions.
- Analgesic Effects : Research suggests that certain compounds within this class may serve as analgesics by modulating pain pathways .
Mechanism of Action
The mechanism of action of 3,4-Dihydropyrido[3,2-d]pyrimidin-2(1H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can prevent the proliferation of cancer cells.
Comparison with Similar Compounds
3,4-Dihydropyrimido[4,5-d]pyrimidin-2(1H)-one
Structural Differences :
- The pyrimidine ring is fused at positions 4,5-d (vs. 3,2-d in the target compound).
- Substitution patterns influence ENPP1 inhibition and metabolic stability.
Key Findings :
- SAR studies show that bulky substituents at position 6 enhance ENPP1 affinity .
- Molecular dynamics simulations reveal hydrogen bonding with ENPP1 residues (e.g., Tyr²⁸⁸) .
| Property | 3,4-Dihydropyrido[3,2-d]pyrimidin-2(1H)-one | 3,4-Dihydropyrimido[4,5-d]pyrimidin-2(1H)-one |
|---|---|---|
| Core Ring Fusion | Pyrido[3,2-d] | Pyrimido[4,5-d] |
| Key Biological Target | ENPP1 | ENPP1, Lck kinase |
| Microsomal Stability (Human) | High | High |
| CYP Inhibition | None (compounds 23 , 46 ) | None (compound 46 ) |
Pyrido[2,3-d]pyrimidin-4(1H)-one Derivatives
Structural Differences :
- The pyridine ring is fused at positions 2,3-d.
- Common modifications include thiophene or bromine substituents.
Key Findings :
3,4-Dihydropyrido[3,4-d]pyrimidine-2(1H)-thione
Structural Differences :
- Replacement of the pyrimidinone oxygen with sulfur (thione group).
Key Findings :
Dihydropyrimidinone (DHPM) Derivatives
Structural Differences :
- Simpler monocyclic pyrimidinone core (e.g., Biginelli reaction products).
Key Findings :
- N(3)-substituted DHPMs (e.g., piperidinoalkyl chains) mimic α1-adrenergic blockers (e.g., Niguldipin) .
- Oxidative aromatization of DHPMs to pyrimidinones enhances metabolic stability .
Biological Activity
3,4-Dihydropyrido[3,2-d]pyrimidin-2(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
The compound 3,4-Dihydropyrido[3,2-d]pyrimidin-2(1H)-one has the molecular formula CHNO and a molecular weight of approximately 149.15 g/mol. Its structure features a bicyclic arrangement that combines pyridine and pyrimidine rings, contributing to its unique biological properties.
1. ENPP1 Inhibition
Recent studies have identified 3,4-Dihydropyrido[3,2-d]pyrimidin-2(1H)-one derivatives as potent inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1). ENPP1 negatively regulates the STING pathway, which is crucial for cancer immunotherapy. The inhibition of ENPP1 enhances the STING-mediated immune response against tumors.
- Case Study : A study published in PubMed highlighted the discovery of specific derivatives that exhibited significant inhibitory activity against ENPP1. Compounds identified as 46 and 23 showed high microsomal stability and did not inhibit cytochrome P450 enzymes (CYPs), indicating a favorable safety profile for further development in cancer therapy .
2. Anticancer Activity
The structural characteristics of 3,4-Dihydropyrido[3,2-d]pyrimidin-2(1H)-one allow it to interact with various biological targets involved in cancer progression.
- Mechanism : The compound acts as an inhibitor for dihydrofolate reductase (DHFR), a key enzyme in DNA synthesis and cell proliferation. By inhibiting DHFR, it can lead to reduced cell proliferation in cancerous tissues .
- Research Findings : A review on pyrido[2,3-d]pyrimidine derivatives indicated that modifications at specific positions (such as N8) significantly enhance their anticancer efficacy. For instance, compounds with ethyl groups at N8 were found to be four-fold more effective than their methylated counterparts .
Structure-Activity Relationship (SAR)
Understanding the SAR of 3,4-Dihydropyrido[3,2-d]pyrimidin-2(1H)-one is critical for optimizing its biological activity:
| Position | Substituent | Effect on Activity |
|---|---|---|
| C2 | Nitrogen | Predominantly enhances activity |
| C4 | Hydrogen | Maintains baseline activity |
| N8 | Ethyl | Increases potency significantly |
The analysis suggests that nitrogen substituents at C2 are crucial for maintaining high biological activity, while modifications at N8 can dramatically enhance efficacy against cancer targets .
Therapeutic Potential
The potential therapeutic applications of 3,4-Dihydropyrido[3,2-d]pyrimidin-2(1H)-one extend beyond oncology:
- Infectious Diseases : Its antibacterial properties have been noted in studies involving Gram-negative bacteria. The compound's ability to inhibit bacterial growth makes it a candidate for further investigation as an antibiotic .
- Immunomodulation : Given its role in modulating the STING pathway through ENPP1 inhibition, there is potential for developing this compound as an immunotherapeutic agent in various diseases beyond cancer .
Q & A
Q. What are the established synthetic protocols for 3,4-Dihydropyrido[3,2-d]pyrimidin-2(1H)-one and its derivatives?
- Methodological Answer : The compound is commonly synthesized via multicomponent reactions. For example:
- One-pot synthesis : Using Keggin heteropolyacid (HPA) catalysts under solvent-free conditions at 80°C for 1 hour, yielding derivatives like 4-(4-chlorophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one. Recrystallization in methanol or isopropanol achieves >95% purity .
- Four-component reactions : Combining arylamines, acetylenedicarboxylates, aromatic aldehydes, and cyclic diketones. Product selectivity (pyridinone vs. pyran derivatives) depends on reaction conditions, such as solvent polarity and temperature .
Q. How are impurities in 3,4-Dihydropyrido[3,2-d]pyrimidin-2(1H)-one characterized during pharmaceutical synthesis?
- Methodological Answer : Impurities are identified using HPLC with reference standards (e.g., Imp. B, CAS 62337-66-0; Imp. C as dihydrochloride) and structural elucidation via LC-MS/NMR. For instance:
- Imp. E (EP) : CAS 1346602-28-5, a fluorinated benzisoxazole derivative, is resolved using gradient elution with C18 columns .
- Thioxo derivatives : Pyrido[2,3-d]pyrimidin-4(1H)-ones with methyl or cyclopropyl groups (CAS 59564-95-3) are characterized via HRMS and IR to confirm thione tautomerism .
Q. What safety protocols are recommended for handling hazardous intermediates during synthesis?
- Methodological Answer :
- Use fume hoods and PPE (gloves, goggles) when handling reactive intermediates like acetylenedicarboxylates.
- In case of exposure, rinse with water for 15 minutes and provide the Safety Data Sheet (SDS) to medical personnel. Immediate consultation is critical for pyrido-pyrimidinone derivatives due to potential respiratory irritation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in multicomponent syntheses?
- Methodological Answer :
- Catalyst screening : HPA catalysts (e.g., H3PW12O40) at 1 mmol loading increase reaction rates and reduce side products in solvent-free systems .
- Temperature control : Maintaining 80–100°C prevents premature decomposition of urea or diketone intermediates.
- Workup optimization : Aqueous washes (4 mL water per gram product) remove unreacted aldehydes, followed by vacuum drying (50°C) to minimize hygroscopicity .
Q. What strategies are used to analyze structure-activity relationships (SAR) for receptor antagonism in dihydropyrido-pyrimidinone derivatives?
- Methodological Answer :
- Substituent modification : Introduce methyl, chloro, or fluoro groups at positions 3 and 6 to modulate steric and electronic effects. For example, 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones exhibit CRF-1 receptor antagonism with IC50 <100 nM when substituted with 6-fluoro-benzisoxazole .
- In vitro assays : Radioligand displacement assays (e.g., [³H]-CP-154,526 binding) quantify receptor affinity. Dose-response curves (0.1–1000 nM) determine potency .
Q. How should contradictory data regarding impurity profiles in synthesis batches be resolved?
- Methodological Answer :
- Cross-validation : Compare HPLC retention times with synthesized reference standards (e.g., Imp. H, CAS 158697-67-7) .
- Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediates and identify divergent pathways (e.g., alkylation vs. cyclization) .
Q. What methods prevent undesired oxidation during the synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
